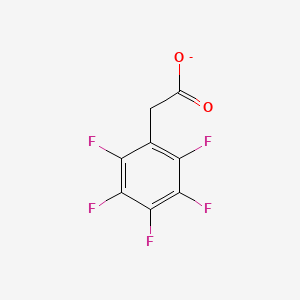
Pentafluorophenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentafluorophenylacetate, also known as acetic acid pentafluorophenyl ester, is an organofluorine compound with the formula C8H3F5O2. This compound is a derivative of pentafluorophenol and is characterized by the presence of five fluorine atoms attached to the phenyl ring. It is widely used in organic synthesis due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentafluorophenylacetate can be synthesized through the esterification of pentafluorophenol with acetic acid or its derivatives. One common method involves the reaction of pentafluorophenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds at room temperature and yields this compound as a colorless liquid.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Pentafluorophenylacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The ester group in this compound is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form pentafluorophenol and acetic acid.
Reduction: this compound can be reduced to pentafluorophenylethanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid is used to hydrolyze this compound.
Reduction: Lithium aluminum hydride or sodium borohydride is used as reducing agents under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: Pentafluorophenol and acetic acid.
Reduction: Pentafluorophenylethanol.
Aplicaciones Científicas De Investigación
Pentafluorophenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives. Its reactivity makes it valuable in the synthesis of complex molecules.
Biology: this compound is used in bioconjugation reactions to attach fluorophores or haptens to biomolecules. This is particularly useful in the study of protein interactions and cellular processes.
Medicine: In medicinal chemistry, this compound is used to synthesize drug candidates and study their interactions with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of pentafluorophenylacetate involves its reactivity towards nucleophiles. The ester group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of new covalent bonds and the release of pentafluorophenol. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Pentafluorophenylacetic acid: Similar in structure but contains a carboxylic acid group instead of an ester group.
Pentafluorophenol: The parent compound from which pentafluorophenylacetate is derived.
Pentafluorophenyl trifluoroacetate: Contains a trifluoroacetate group instead of an acetate group.
Uniqueness
This compound is unique due to its high reactivity and stability. The presence of five fluorine atoms on the phenyl ring enhances its electrophilicity, making it more reactive towards nucleophiles compared to non-fluorinated esters. This property makes it particularly useful in organic synthesis and bioconjugation reactions.
Propiedades
Fórmula molecular |
C8H2F5O2- |
|---|---|
Peso molecular |
225.09 g/mol |
Nombre IUPAC |
2-(2,3,4,5,6-pentafluorophenyl)acetate |
InChI |
InChI=1S/C8H3F5O2/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11/h1H2,(H,14,15)/p-1 |
Clave InChI |
LGCODSNZJOVMHV-UHFFFAOYSA-M |
SMILES canónico |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


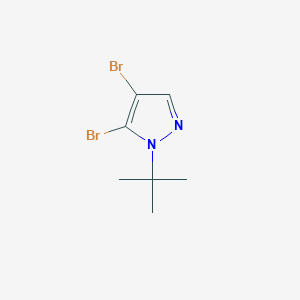
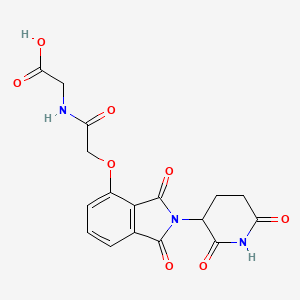
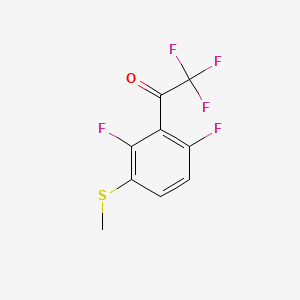
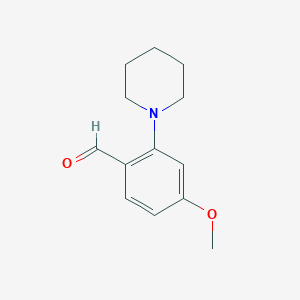
![3,3-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14775863.png)
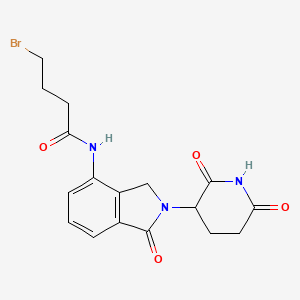
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide](/img/structure/B14775874.png)
![(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B14775880.png)



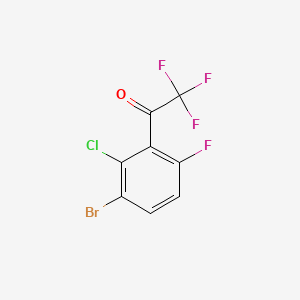
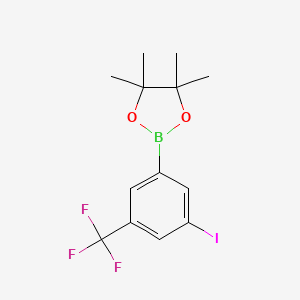
![4-(2,6-dimethylphenoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide](/img/structure/B14775904.png)
